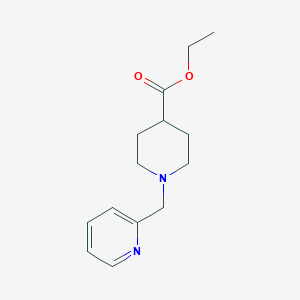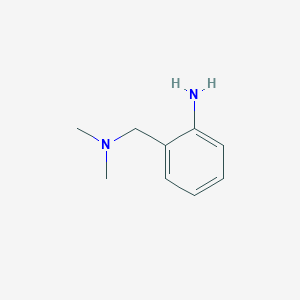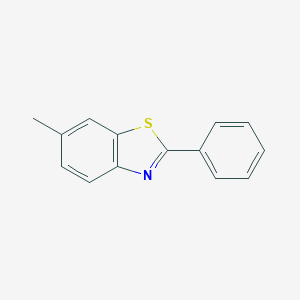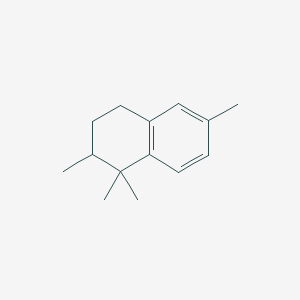
Irene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irene is a natural product that has been studied extensively for its potential therapeutic applications. It is derived from the bark of the tree Tabebuia avellanedae, which is native to South America. Irene has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. We will also explore future directions for research on this promising natural product.
Mechanism Of Action
The mechanism of action of Irene is not fully understood, but it is thought to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress. Irene has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Biochemical And Physiological Effects
Irene has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. Irene also possesses antioxidant properties, which may help to reduce oxidative stress and prevent cellular damage. In addition, Irene has been shown to induce apoptosis in cancer cells, which may help to prevent the growth and spread of cancer.
Advantages And Limitations For Lab Experiments
One of the advantages of using Irene in lab experiments is that it is a natural product, which may make it safer and more tolerable than synthetic compounds. Irene has also been found to possess a range of biological activities, making it a versatile research tool. However, one limitation of using Irene in lab experiments is that it is a complex mixture of compounds, which may make it difficult to isolate and study individual components.
Future Directions
There are many potential future directions for research on Irene. One area of interest is the development of Irene-based therapies for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Irene may also have potential as an anticancer agent, and further studies could explore its efficacy in different types of cancer. Additionally, Irene's potential as an antimicrobial agent and wound healing agent could be further investigated. Finally, future research could explore the mechanisms of action of Irene in more detail, which could lead to the development of more targeted therapies.
Synthesis Methods
Irene is a natural product that is extracted from the bark of the Tabebuia avellanedae tree. The extraction process involves grinding the bark into a fine powder and then extracting the active compounds using a solvent such as ethanol. The resulting extract is then purified using chromatography techniques to isolate the Irene compound.
Scientific Research Applications
Irene has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of a range of diseases. Irene has also been studied for its potential use in wound healing and as an antimicrobial agent.
properties
CAS RN |
1681-22-7 |
|---|---|
Product Name |
Irene |
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
3,4,4,7-tetramethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C14H20/c1-10-5-8-13-12(9-10)7-6-11(2)14(13,3)4/h5,8-9,11H,6-7H2,1-4H3 |
InChI Key |
GICIECWTEWJCRE-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1(C)C)C=CC(=C2)C |
Canonical SMILES |
CC1CCC2=C(C1(C)C)C=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




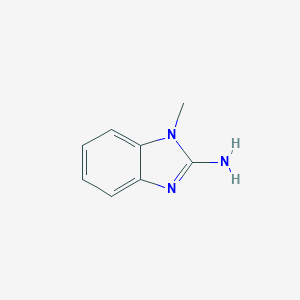
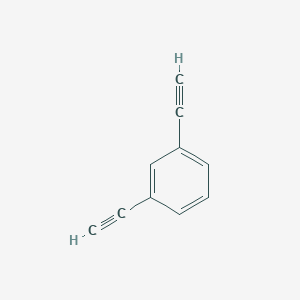
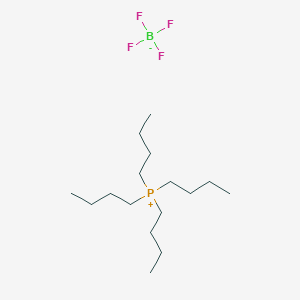
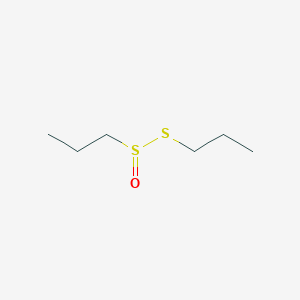
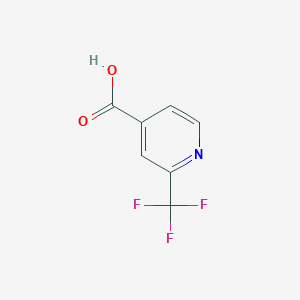
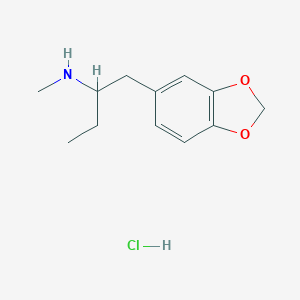
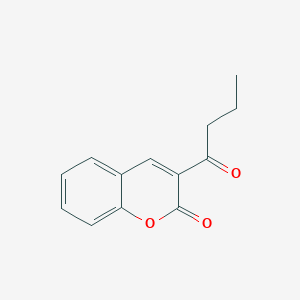
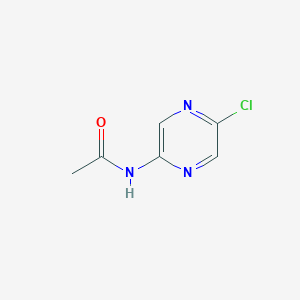
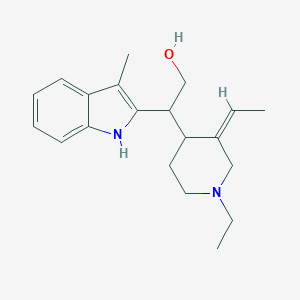
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)
